N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether
Overview
Description
N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether is an organic compound with the molecular formula C6H15NO2. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound acts as a weak base, similar to other organic amines .
Mechanism of Action
Target of Action
It is known that similar organic amines often interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that this compound is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . Like other organic amines, it acts as a weak base .
Biochemical Pathways
It has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide .
Result of Action
It is used extensively in surfactants, which have been evaluated as corrosion inhibitors . Surfactants prepared are usually cationic and may also be used as a biocide .
Biochemical Analysis
Biochemical Properties
2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol plays a significant role in biochemical reactions due to its weakly basic nature . It interacts with various enzymes and proteins, acting as a catalyst in certain reactions. For example, it has been studied for its potential in absorbing greenhouse gases, particularly carbon dioxide . The compound’s interactions with biomolecules are primarily through its tertiary amine group, which can form hydrogen bonds and ionic interactions with other molecules.
Cellular Effects
The effects of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a weak base allows it to interact with cellular components, potentially altering the pH and affecting enzyme activity. Studies have shown that it can increase the levels of certain phospholipids in the brain, indicating its role in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates . The compound’s tertiary amine group is crucial for these interactions, as it can form hydrogen bonds and ionic interactions with enzymes and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that its effects on cellular function can vary over time, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and enzyme activity . At high doses, it can be toxic, causing adverse effects such as cellular damage and disruption of normal cellular functions .
Metabolic Pathways
2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s tertiary amine group allows it to participate in reactions that involve the transfer of amino groups, influencing the synthesis and degradation of various biomolecules.
Transport and Distribution
Within cells and tissues, 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol is transported and distributed through interactions with transporters and binding proteins . Its polyfunctional nature allows it to interact with various cellular components, affecting its localization and accumulation. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms.
Subcellular Localization
The subcellular localization of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol is influenced by its chemical properties. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s ability to interact with various cellular components allows it to exert its effects in specific subcellular locations, influencing its activity and function.
Preparation Methods
N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether is typically synthesized by reacting dimethylamine with ethylene oxide . This reaction produces streams rich in the substance, which then need to be further purified. Industrial production methods also involve similar processes, ensuring the compound is obtained in high purity for various applications .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether include:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has similar functional groups and properties.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another compound with similar applications and chemical behavior.
N,N-Dimethyl[2-(2-hydroxyethoxy)ethyl]amine: Shares similar uses in industrial and chemical processes.
The uniqueness of this compound lies in its combination of tertiary amine, ether, and hydroxyl functionalities, making it versatile for various applications in different fields .
Properties
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O2/c1-10(2)5-8-13-9-6-11(3)4-7-12/h12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUPDIHWMQEDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCN(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044734 | |
Record name | 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Corrosive liquid; [MSDSonline] | |
Record name | Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-((2-(2-(dimethylamino)ethoxy)ethyl)methylamino)- | |
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CAS No. |
83016-70-0 | |
Record name | 2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83016-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083016700 | |
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Record name | Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-[2-(dimethylamino)ethoxy]ethyl)methylamino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((2-(2-(DIMETHYLAMINO)ETHOXY)ETHYL)(METHYL)AMINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N59RPZ92UL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol in polyurethane foam production?
A1: 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol, also known as N,N-dimethylamino ethyl-N'-methylamino ethyl-N''-methylamino isopropanol, acts as a tertiary amine catalyst in polyurethane foam production []. The research highlights its role within a specific catalyst composition, aiming to improve the storage stability of polyurethane foam formulations that utilize hydrohaloolefins as blowing agents.
Q2: How does the catalyst composition described in the paper impact the foaming process?
A2: The paper emphasizes that the catalyst composition, incorporating 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol alongside other tertiary amines and specific alcohols, facilitates a rapid foaming reaction even with small addition amounts []. This suggests that the composition enhances the reactivity of the polyurethane system, leading to a faster and potentially more controlled foaming process.
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